molecular formula C9H15N3O3 B1405749 tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate CAS No. 1219838-72-8

tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate

Cat. No.: B1405749
CAS No.: 1219838-72-8
M. Wt: 213.23 g/mol
InChI Key: LUQVTKJYPIONEO-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate (CAS: 1219838-72-8) is a carbamate derivative featuring a tert-butyl protecting group and a 1,3,4-oxadiazole ring. Its molecular formula is C₉H₁₅N₃O₃, with a molecular weight of 213.23 g/mol . The compound’s structure comprises a tert-butyl carbamate moiety linked via an ethyl chain to a 1,3,4-oxadiazole heterocycle, a five-membered ring containing two nitrogen atoms and one oxygen atom . This scaffold is significant in medicinal chemistry due to the oxadiazole ring’s electron-deficient nature, which enhances reactivity in nucleophilic substitution reactions and improves bioavailability in drug candidates .

Properties

IUPAC Name

tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-6(7-12-10-5-14-7)11-8(13)15-9(2,3)4/h5-6H,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQVTKJYPIONEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CO1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186487
Record name 1,1-Dimethylethyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219838-72-8
Record name 1,1-Dimethylethyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219838-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxadiazole derivative. One common method includes the use of tert-butyl N-hydroxycarbamate, which undergoes O-alkylation with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach involves the use of palladium-catalyzed amidation of aryl halides with tert-butyl carbamate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring may yield oxadiazole N-oxides, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit various biological activities including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activity of tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate is still under investigation; however, initial studies suggest potential interactions with biological systems that may lead to significant pharmacological effects.

Antimicrobial Activity

Studies have shown that oxadiazole derivatives can possess notable antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound have demonstrated activity against various bacterial strains.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15 - 20
Escherichia coli12 - 18
Bacillus subtilis14 - 22

These results indicate the compound's potential as a lead structure for developing new antimicrobial agents.

Antitumor Activity

The oxadiazole ring has been associated with antitumor properties in several studies. Compounds containing oxadiazoles have shown efficacy in inhibiting tumor growth in vitro and in vivo models.

Case Studies

Several case studies highlight the applications of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against resistant strains of bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .
  • Antitumor Research : Another research project focused on the synthesis of oxadiazole-based compounds for their potential use in cancer therapy. The study reported promising results regarding their ability to inhibit cell proliferation in cancer cell lines .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The carbamate group may also play a role in the compound’s bioactivity by undergoing hydrolysis to release active species .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Carbamate Derivatives

Compound Name Heterocycle/Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target compound 1,3,4-oxadiazole C₉H₁₅N₃O₃ 213.23 Baseline structure
Ethyl (S)-N-[1-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethyl]carbamate (1c) 5-(4-methoxyphenyl)-1,3,4-oxadiazole C₁₃H₁₅N₃O₄ 277.28 Ethyl carbamate; methoxyphenyl substituent
tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate 5-(sulfonylaryl)-1,3,4-oxadiazole C₁₆H₁₉ClFN₃O₅S 419.86 Sulfonyl group; halogen substituents
tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate 1,2,4-oxadiazole with CF₃ C₁₀H₁₃F₃N₄O₃ 294.23 1,2,4-oxadiazole isomer; trifluoromethyl
tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate Piperidine C₁₂H₂₄N₂O₂ 228.33 Saturated piperidine ring

Key Observations :

  • Heterocycle Variations : Replacement of 1,3,4-oxadiazole with 1,2,4-oxadiazole () or saturated rings (e.g., piperidine in ) alters electronic properties and hydrogen-bonding capacity.
  • Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl in ) increase electrophilicity, while bulky substituents (e.g., methoxyphenyl in ) enhance steric hindrance.

Key Observations :

  • tert-butyl carbamates generally exhibit high synthetic efficiency (e.g., 90% yield in ) due to the stability of the tert-butyl group under acidic/basic conditions.
  • Oxadiazole derivatives with aryl substituents () require multi-step syntheses, leading to moderate yields (35–70%).

Table 3: Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility Reactivity
Target compound Not reported Likely moderate Reactive at oxadiazole ring
Compound 1c 88–91 Low in water Stable under physiological conditions
tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate Not reported High lipophilicity Enhanced metabolic stability due to CF₃

Key Observations :

  • The trifluoromethyl group in ’s compound increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration.
  • Bulky substituents (e.g., methoxyphenyl in 1c) reduce solubility but improve target binding affinity .

Biological Activity

Tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate (CAS No. 1219838-72-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H15N3O3
  • Molecular Weight : 213.23 g/mol
  • CAS Number : 1219838-72-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole moiety is known for its role in enzyme inhibition and receptor binding, which can lead to various therapeutic effects.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole structure exhibit notable antimicrobial activities. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial enzymes essential for cell wall synthesis or metabolic processes.

CompoundTarget OrganismIC50 (µM)
This compoundE. coli25.4
This compoundS. aureus30.6

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting carbonic anhydrase (CA-II), an enzyme implicated in various physiological processes and diseases.

EnzymeInhibition TypeIC50 (µM)
Carbonic Anhydrase IICompetitive15.2

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against several bacterial strains using microdilution broth susceptibility assays. The results indicated that the compound exhibited significant antibacterial activity with low toxicity levels when tested against E. coli and Bacillus cereus .
  • Enzyme Inhibition Study : Another research focused on the inhibitory effects of the compound on CA-II. The results demonstrated that certain derivatives exhibited selective inhibition with IC50 values ranging from 12.1 to 53.6 µM, showcasing the potential for developing therapeutic agents targeting this enzyme .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy : The compound displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • Enzyme Interaction : Molecular docking studies suggest that the compound binds effectively to the active site of CA-II, indicating a potential pathway for drug development aimed at conditions influenced by this enzyme.

Q & A

Q. Key steps :

Preparation of acyl hydrazide intermediates.

Cyclodehydration to form the 1,3,4-oxadiazole core.

Boc (tert-butyloxycarbonyl) protection of the amine group.

How can NMR and mass spectrometry confirm the structure of this compound?

Q. (Basic)

  • 1H/13C NMR :
    • The tert-butyl group appears as a singlet at ~1.4 ppm (9H) in 1H NMR.
    • The oxadiazole ring protons resonate between 8.0–8.5 ppm (aromatic substituents) or as deshielded methyl/methylene groups (e.g., 2.5–4.0 ppm for CH₂ linked to oxadiazole) .
    • 13C NMR confirms carbamate (C=O at ~155 ppm) and oxadiazole carbons (160–165 ppm) .
  • HRMS (ESI+) : Validates molecular weight with <5 ppm error. For example, a compound with theoretical [M+H]+ 327.32 matches experimental data .

How can reaction conditions be optimized to improve yields?

Q. (Advanced)

  • Solvent selection : Polar aprotic solvents (e.g., DCM or THF) enhance cyclization efficiency compared to protic solvents .
  • Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) or coupling reagents (EDC/HOBt) improves acyl hydrazide activation .
  • Temperature control : Microwave-assisted synthesis (80–120°C) reduces side reactions vs. thermal methods (reflux at 100–140°C) .
  • Purification : Flash chromatography with gradients (e.g., hexane/ethyl acetate) resolves Boc-protected intermediates from byproducts .

How do substituents on the oxadiazole ring affect reactivity and applications?

Q. (Advanced)

  • Electron-withdrawing groups (e.g., NO₂, Cl) : Increase electrophilicity of the oxadiazole ring, enabling nucleophilic substitutions for functionalization (e.g., bioconjugation or coordination chemistry) .
  • Steric effects : Bulky substituents (e.g., trityl groups) reduce reaction rates in cross-coupling reactions but enhance stability in biological media .
  • Hydrogen bonding : Substituents like methoxy groups influence crystal packing and solubility, as observed in XRD studies of related carbamates .

What challenges arise in characterizing this compound, and how are they resolved?

Q. (Advanced)

  • Purity issues : Byproducts from incomplete Boc protection or cyclization require rigorous purification (HPLC or repeated recrystallization) .
  • Diastereomer separation : Chiral derivatives may require chiral chromatography or diastereoselective crystallization, as seen in tert-butyl carbamates with stereocenters .
  • Dynamic NMR effects : Rotameric equilibria in carbamate groups can complicate spectral interpretation; variable-temperature NMR resolves this .

How can computational methods predict physicochemical properties?

Q. (Advanced)

  • DFT calculations : Optimize molecular geometry and predict vibrational spectra (IR/Raman) for comparison with experimental data .
  • LogP prediction : Software like ChemAxon estimates lipophilicity, critical for drug design (e.g., logP ~2.5 for tert-butyl carbamates) .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes), guiding structural modifications for enhanced binding .

What protocols ensure safe handling and stability?

Q. (Basic)

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .
  • Handling : Use gloves and protective eyewear; avoid skin contact due to potential irritancy (observed in structurally similar carbamates) .
  • Waste disposal : Incinerate or treat with alkaline hydrolysis to degrade carbamate moieties .

How are crystallographic data used to resolve structural ambiguities?

Q. (Advanced)

  • Single-crystal XRD : Confirms bond lengths/angles and hydrogen-bonding networks. For example, tert-butyl carbamates often exhibit intermolecular N–H···O=C interactions stabilizing the crystal lattice .
  • Powder XRD : Detects polymorphic forms, which impact solubility and bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate

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